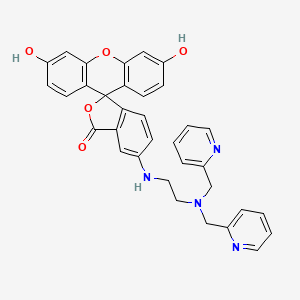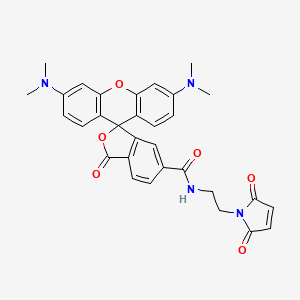
TAMRA maleimide, 6-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAMRA maleimide, 6-isomer, is a well-known xanthene dye of the rhodamine series. This compound is a thiol-reactive maleimide used for labeling proteins and peptides via thiol (SH) groups. It is widely used in various scientific fields due to its fluorescent properties, which make it an excellent tool for visualization and tracking in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TAMRA maleimide, 6-isomer, involves the reaction of tetramethylrhodamine with maleimide. The process typically requires the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction is carried out under inert conditions to prevent oxidation, and the product is purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .
Industrial Production Methods
In industrial settings, the production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The product is then subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity .
Análisis De Reacciones Químicas
Types of Reactions
TAMRA maleimide, 6-isomer, primarily undergoes substitution reactions with thiol groups. This reaction forms a stable thioether bond, making it highly suitable for bioconjugation applications .
Common Reagents and Conditions
The most common reagents used in reactions with this compound, include thiol-containing compounds such as cysteine residues in proteins and peptides. The reaction is typically carried out in a buffer solution at a neutral pH (around 7.0) to maintain the stability of the maleimide group .
Major Products
The major products formed from reactions with this compound, are fluorescently labeled biomolecules. These products are used in various applications, including fluorescence microscopy, flow cytometry, and other imaging techniques .
Aplicaciones Científicas De Investigación
TAMRA maleimide, 6-isomer, has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for visualization and tracking in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of antibody-drug conjugates.
Industry: Applied in the manufacturing of fluorescent dyes and probes for various industrial applications
Mecanismo De Acción
The mechanism of action of TAMRA maleimide, 6-isomer, involves its reaction with thiol groups to form stable thioether bonds. This reaction is highly specific and efficient, making it an ideal tool for bioconjugation. The fluorescent properties of TAMRA maleimide allow for the visualization and tracking of labeled biomolecules in various applications .
Comparación Con Compuestos Similares
TAMRA maleimide, 6-isomer, is unique due to its high specificity for thiol groups and its excellent fluorescent properties. Similar compounds include:
TAMRA maleimide, 5-isomer: Another isomer of TAMRA maleimide with similar properties but different spatial arrangement.
Tetramethylrhodamine-5-maleimide: A related compound used for similar applications but with different isomeric forms.
6-TAMRA C6 maleimide: A derivative with a longer linker, providing higher conjugation yields under similar conditions
These compounds share similar fluorescent properties but differ in their reactivity and applications, making this compound, a unique and valuable tool in scientific research.
Propiedades
Fórmula molecular |
C31H28N4O6 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
3',6'-bis(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C31H28N4O6/c1-33(2)19-6-9-22-25(16-19)40-26-17-20(34(3)4)7-10-23(26)31(22)24-15-18(5-8-21(24)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |
Clave InChI |
LLYYNGSVFARFNI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCN6C(=O)C=CC6=O)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


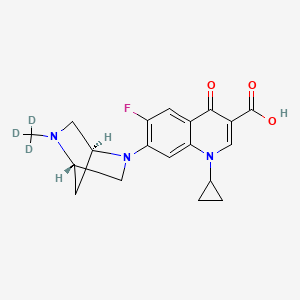
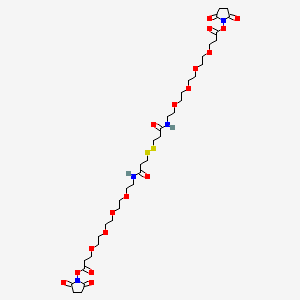
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)
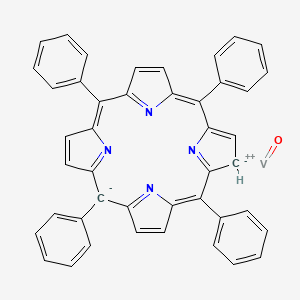


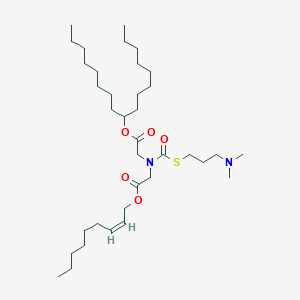
![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
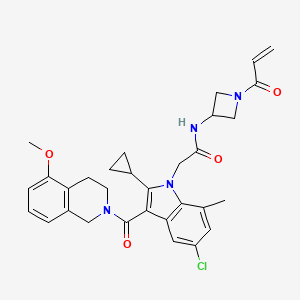
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928682.png)
![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
